molecular formula C6H10F4O B1273112 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane CAS No. 659-98-3

2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane

Cat. No. B1273112
CAS RN: 659-98-3
M. Wt: 174.14 g/mol
InChI Key: MXQPKYCQVNRWJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex fluorinated molecules often involves multi-step reactions and the use of specific catalysts. For instance, the paper titled "Tetrakis(trifluoromethanesulfonyl)propane: highly effective Brønsted acid catalyst for vinylogous Mukaiyama-Michael reaction of alpha,beta-enones with silyloxyfurans" describes the use of a Brønsted acid catalyst for the Mukaiyama-Michael reaction, which could potentially be adapted for the synthesis of 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often complex due to the presence of fluorine atoms, which can induce unique electronic effects and steric hindrance. The paper on "The Molecular Structure of 1,2-Difluoro-1,1,2,2-tetrachloroethane" provides detailed information on the molecular structure of a related fluorinated compound, including bond distances and angles, which could be relevant when considering the molecular geometry of 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can be quite distinct from their non-fluorinated counterparts. The paper discussing "Fourfold symmetric MCR's via the tetraisocyanide 1,3-diisocyano-2,2-bis(isocyanomethyl)propane" highlights the reactivity of a compound with a similar backbone to the target molecule, suggesting potential reactivity patterns that could be explored for 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane, such as its participation in multi-component reactions (MCRs).

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often influenced by the strong electronegativity of fluorine. The study on "Molecular structure of 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane in the gas, liquid, and solid phases" examines the conformational changes of a fluorinated compound in different phases, which could be indicative of the behavior that 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane might exhibit under varying conditions. Additionally, the paper on "Bis-tetrahydroisoquinoline derivatives" provides structural analysis of stereoisomers, which could be relevant when considering the stereochemistry of the target compound.

Scientific Research Applications

  • It is a type of fluorinated ether .
  • It has been mentioned in the context of thermophysical property data .
  • Its molecular formula is C5H4F8O, and its molar mass is 232.0732256 .
  • It has various thermophysical properties, including boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and viscosity .

Safety And Hazards

While the specific safety and hazards of “2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane” are not detailed in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F4O/c1-5(2,3)11-6(9,10)4(7)8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQPKYCQVNRWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382101
Record name 2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane

CAS RN

659-98-3
Record name 2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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